molecular formula C66H68CaF2N4O10 B14802780 calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}

calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}

Cat. No.: B14802780
M. Wt: 1155.3 g/mol
InChI Key: FQCKMBLVYCEXJB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Atorvastatin calcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of atorvastatin calcium include diketones, amines, and ethyl acetate . The reactions typically occur under controlled conditions to ensure high yield and purity.

Major Products Formed: The major product formed from these reactions is atorvastatin calcium itself, which is obtained as a hemi-calcium salt .

Comparison with Similar Compounds

Atorvastatin calcium is often compared with other statins such as simvastatin and rosuvastatin. While all statins work by inhibiting HMG-CoA reductase, atorvastatin calcium is known for its high potency and effectiveness in lowering LDL cholesterol levels . Rosuvastatin, for example, has been shown to reduce LDL cholesterol by a greater percentage compared to atorvastatin . atorvastatin calcium remains a popular choice due to its well-established safety profile and extensive clinical use .

List of Similar Compounds:
  • Simvastatin
  • Rosuvastatin
  • Pravastatin
  • Lovastatin
  • Fluvastatin

Atorvastatin calcium’s unique combination of high potency, effectiveness, and safety makes it a valuable medication in the management of cholesterol levels and the prevention of cardiovascular diseases.

Properties

Molecular Formula

C66H68CaF2N4O10

Molecular Weight

1155.3 g/mol

IUPAC Name

calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2

InChI Key

FQCKMBLVYCEXJB-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.